molecular formula C15H21N3O3 B12322670 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-

1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-

Cat. No.: B12322670
M. Wt: 291.35 g/mol
InChI Key: CNBHDDBNEKKMJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- involves multiple steps, starting from the basic indole structure. The key steps include:

    Formation of the Oxazine Ring: This involves the cyclization of an appropriate precursor to form the oxazine ring.

    Introduction of the Methylcarbamate Group: This step typically involves the reaction of the intermediate with methyl isocyanate under controlled conditions.

    Hydrogenation: The final step involves the hydrogenation of the compound to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of eseridine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form different stereoisomers.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can yield various stereoisomers.

Scientific Research Applications

1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- has several scientific research applications:

    Medicinal Chemistry: Used in the development of drugs for neurological disorders.

    Pharmacology: Studied for its effects on acetylcholinesterase inhibition.

    Biological Research: Used as a tool to study enzyme interactions and neurotransmitter pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, eseridine increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is similar to that of physostigmine, but eseridine has unique properties that make it a subject of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    Physostigmine: A well-known acetylcholinesterase inhibitor.

    Neostigmine: Another acetylcholinesterase inhibitor used in the treatment of myasthenia gravis.

    Rivastigmine: Used in the treatment of Alzheimer’s disease.

Uniqueness

1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- is unique due to its specific stereochemistry and the presence of the oxazine ring, which imparts distinct pharmacological properties compared to other acetylcholinesterase inhibitors.

Properties

IUPAC Name

(2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBHDDBNEKKMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865233
Record name 2,4a,9-Trimethyl-2,3,4,4a,9,9a-hexahydro[1,2]oxazino[6,5-b]indol-6-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25573-43-7
Record name Eseridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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